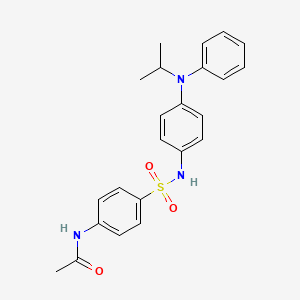

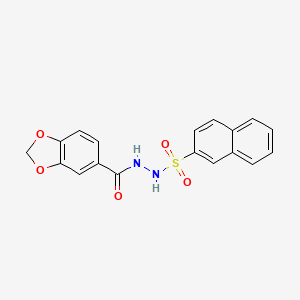

![molecular formula C27H26N2O2 B3007208 3-[(2,4-二甲氧基苯基)-(2-甲基-1H-吲哚-3-基)甲基]-2-甲基-1H-吲哚 CAS No. 618406-44-3](/img/structure/B3007208.png)

3-[(2,4-二甲氧基苯基)-(2-甲基-1H-吲哚-3-基)甲基]-2-甲基-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-[(2,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole" is a complex molecule that appears to be a derivative of indole, a heterocyclic structure with a wide range of biological activities. Indole derivatives are known for their significance in both natural products and synthetic compounds, often exhibiting various biological properties .

Synthesis Analysis

The synthesis of indole derivatives can involve various strategies, including the Bischler-Möhlau synthesis, as seen in the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole . Other methods include reactions with alpha,beta-unsaturated ketones and aldehydes followed by intramolecular cyclization to yield carbazole structures . Additionally, the synthesis of 3-substituted indole derivatives can be achieved through acid-catalyzed reactions . The specific synthesis route for the compound is not detailed in the provided papers, but these methods offer insight into potential synthetic strategies.

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using techniques such as single crystal X-ray diffraction (XRD) and density functional theory (DFT) calculations. These methods provide information on bond lengths, angles, and overall molecular geometry, which can be compared to experimental data for validation . The molecular electrostatic potential (MEP) maps can also be studied to predict reactive sites within the molecule .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including autoxidation, as seen with 3,3'-dimethyl-2,2'-bi-indolyl, which leads to the formation of hydroperoxide intermediates and further oxidation products . The reactivity of indole derivatives can also be influenced by the presence of substituents, which can affect the redox potential and steric factors, thus determining the course of reactions such as 1,4-addition .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be characterized by spectroscopic techniques like IR, NMR, and UV-Visible spectroscopy. These techniques help in identifying functional groups, molecular symmetry, and electronic transitions within the molecule . The antimicrobial activities of indole derivatives can be assessed through molecular docking studies, comparing experimental results with computational predictions . Additionally, the antioxidant and acetylcholinesterase inhibition properties of indole derivatives can be evaluated using various assays to determine their potential as therapeutic agents .

科学研究应用

合成和结构分析

已合成并表征了吲哚衍生物(包括与 3-[(2,4-二甲氧基苯基)-(2-甲基-1H-吲哚-3-基)甲基]-2-甲基-1H-吲哚类似的化合物)以用于各个领域的多种应用。使用光谱方法(如 1H 核磁共振、13C 核磁共振、傅里叶变换红外和紫外-可见光技术)以及 X 射线衍射 (XRD) 研究解析了它们的分子结构。这些化合物还进行了密度泛函理论 (DFT) 研究,以研究它们的优化几何形状和分子静电势,表明在与非线性光学 (NLO) 相关的高科技应用中具有潜在应用 (Tariq 等人,2020)。

在合成嘧啶并吲哚衍生物中的应用

结构上与所讨论的化合物相关的甲基 3-氨基-1H-吲哚-2-羧酸酯已用于反应中以合成 5H-嘧啶并[5,4-b]吲哚衍生物。这些衍生物在各种化学过程和药物中具有潜在应用 (Shestakov 等人,2009)。

新型螺环化合物的开发

已使用吲哚衍生物探索了合成含有氨基甲酸酯基团的新型螺环化合物的合成。此类化合物在开发具有独特结构特性的新型药物和材料中具有应用 (Velikorodov 等人,2010)。

在有机阳极催化剂中的应用

已合成吲哚衍生物并评估其作为有机基无金属催化剂的电化学性质,尤其是在燃料电池中。这项研究强调了吲哚衍生物(包括与所讨论的化合物类似的化合物)在可持续能源技术中的潜力 (Hamad 等人,2021)。

抗氧化和抗胆碱酯酶特性

已合成吲哚衍生物并评估其抗氧化和抗胆碱酯酶特性。这项研究突出了它们在治疗应用中的潜力,尤其是在治疗神经退行性疾病和作为抗氧化剂 (Bingul 等人,2019)。

对低碳钢的腐蚀抑制作用

研究表明,与所讨论的化合物密切相关的 3-氨基烷基化吲哚在酸性环境中充当低碳钢的有效腐蚀抑制剂。此应用在腐蚀阻力至关重要的工业过程中至关重要 (Verma 等人,2016)。

作用机制

未来方向

属性

IUPAC Name |

3-[(2,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O2/c1-16-25(19-9-5-7-11-22(19)28-16)27(21-14-13-18(30-3)15-24(21)31-4)26-17(2)29-23-12-8-6-10-20(23)26/h5-15,27-29H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAWAWRJDQRFNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=C(C=C(C=C3)OC)OC)C4=C(NC5=CC=CC=C54)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

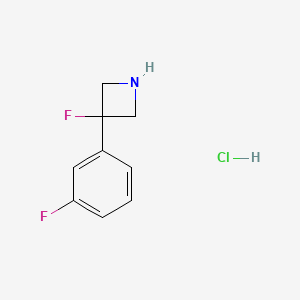

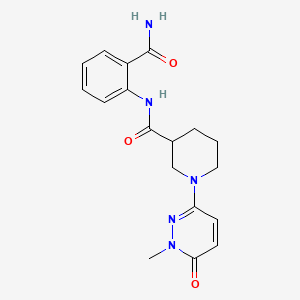

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B3007128.png)

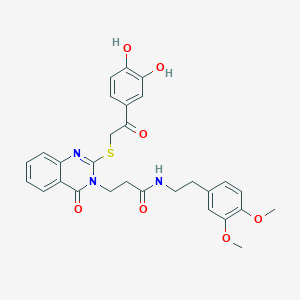

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3007130.png)

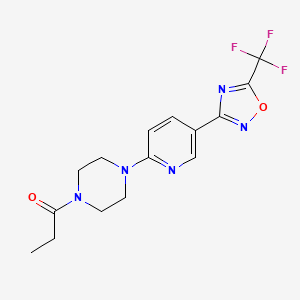

![(5E)-3-(6-morpholin-4-yl-6-oxohexyl)-5-[3-(6-morpholin-4-yl-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3007131.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B3007133.png)

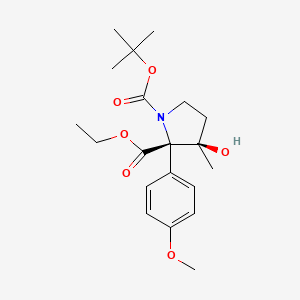

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B3007138.png)

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3007143.png)

![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3007145.png)